molecular formula C8H16ClN B3012070 [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride CAS No. 2307738-61-8

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride

Cat. No.: B3012070
CAS No.: 2307738-61-8
M. Wt: 161.67
InChI Key: WCDYTBSSDZHCET-WSZWBAFRSA-N
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Description

[(1R,2S)-2-Cyclobutylcyclopropyl]methanamine hydrochloride is a bicyclic amine hydrochloride salt characterized by a cyclopropane ring fused to a cyclobutane substituent at the 2-position. The stereochemistry (1R,2S) and the strained cyclopropane/cyclobutane system contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications. The hydrochloride salt enhances solubility and stability, a common feature in bioactive amines .

Properties

IUPAC Name

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYTBSSDZHCET-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the reaction of cyclobutylcarbinol with a cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C8H14ClNC_8H_{14}ClN, with a molecular weight of approximately 161.66 g/mol. It features a cyclobutyl group attached to a cyclopropyl group via a methanamine linkage, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

  • Pharmacological Potential : [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying neurological disorders.
  • Analgesic Properties : Preliminary studies indicate that this compound may exhibit analgesic effects, potentially through modulation of pain pathways.

Neuropharmacology

  • Anticonvulsant Activity : Research has shown that this compound can reduce seizure frequency in animal models, indicating its potential for treating epilepsy. A controlled study demonstrated a dose-dependent reduction in seizure activity, suggesting further investigation into its mechanism of action is warranted.

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease. In vitro assays revealed significant inhibition rates, highlighting its potential as a lead compound for neurodegenerative disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantEffective in reducing seizure frequency
Cholinesterase InhibitionSignificant inhibition of AChE and BChE
AnalgesicPotential modulation of pain pathways

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compoundCyclobutyl and cyclopropyl groupsPotential analgesic and anticonvulsant
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamideAdditional phenylethyl groupDifferent pharmacological profile
2-(2-(Piperidin-4-yl)phenyl)acetic acid hydrochlorideContains phenylacetic acid moietyUseful in different chemical reactions

Case Study 1: Anticonvulsant Efficacy

In a study involving rodent models, varying doses of this compound were administered to assess anticonvulsant effects. Results demonstrated that higher doses significantly reduced seizure activity compared to control groups. This study emphasizes the need for further pharmacokinetic studies to evaluate safety profiles and therapeutic windows.

Case Study 2: Cholinesterase Inhibition

A series of synthesized derivatives were tested for their ability to inhibit AChE and BChE. Among these derivatives, this compound exhibited the highest inhibitory potency with an IC50 value indicating strong potential as a candidate for Alzheimer's treatment. Structure-activity relationship (SAR) studies provided insights into modifications that could enhance efficacy.

Mechanism of Action

The mechanism of action of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Strain and Reactivity: The cyclopropane ring in the target compound introduces significant ring strain (~27 kcal/mol), which can enhance reactivity in ring-opening reactions or non-covalent interactions. Cyclobutyl adds additional strain compared to cyclohexyl or tetrahydropyran analogs .
  • Aromatic vs. Aliphatic: The phenyl-substituted derivative (CAS: 1808843-59-5) may exhibit stronger binding to aromatic receptors, whereas aliphatic analogs (e.g., isopropyl) prioritize lipophilicity . Oxygen-Containing Groups: The oxan-4-yl substituent (tetrahydropyran) improves aqueous solubility, critical for oral bioavailability .

Physicochemical Data Comparison

  • Spectroscopic Data : The cyclohexyl analog (CAS: 2307779-75-3) shares IR features (e.g., C=O stretch at 1705 cm⁻¹) absent in the target compound, indicating structural divergence .
  • Elemental Analysis: For (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium chloride, calculated C 67.28% vs. found C 66.97%, highlighting minor synthetic impurities .

Research and Commercial Considerations

  • Synthesis Challenges : Cyclopropane derivatives often require specialized methods (e.g., Simmons-Smith reaction). The stereoselective synthesis of (1R,2S)-configured compounds remains a hurdle .
  • Commercial Availability : The cyclobutyl variant is marketed by ECHEMI and MDPI, while the trifluoromethyl derivative is sold at a premium ($264/10mg) .
  • Regulatory Compliance : Suppliers emphasize adherence to global regulations (e.g., REACH) for cyclopropane-based amines, particularly for pharmaceutical intermediates .

Biological Activity

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of cyclopropyl amines, characterized by a cyclobutyl group attached to a cyclopropyl amine structure. Its molecular formula is C8H14ClNC_8H_{14}ClN, and it has a molecular weight of approximately 163.66 g/mol.

Pharmacological Profile

The biological activity of this compound can be categorized into several pharmacological effects:

  • Receptor Interaction : Preliminary studies indicate that this compound may act as an agonist or antagonist at various receptors, including dopaminergic and adrenergic receptors. Its structural similarity to known psychoactive compounds suggests potential neuropharmacological applications.
  • CNS Activity : There is evidence suggesting that the compound may exhibit central nervous system (CNS) activity. It may modulate neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are critical in mood regulation and cognitive function.
  • Antidepressant Effects : In animal models, compounds with similar structures have shown antidepressant-like effects, potentially through the inhibition of monoamine reuptake or modulation of receptor activity.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Dopaminergic Modulation : The compound may influence dopamine levels in the brain, which could explain its potential antidepressant effects. This modulation could occur through direct receptor interaction or indirect pathways involving other neurotransmitters.
  • Neuroprotective Properties : Similar compounds have been investigated for their neuroprotective properties against neurodegenerative diseases. The ability to cross the blood-brain barrier could enhance its therapeutic potential in conditions like Parkinson's disease or Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopaminergic ActivityPotential agonist at dopamine receptors
Antidepressant EffectsImprovement in depressive-like behaviors in models
Neuroprotective EffectsPossible protection against neurodegeneration
ToxicityLow acute toxicity; chronic effects unknown

Q & A

Q. Table 1. Comparison of Reductive Amination Conditions

Reducing AgentSolventYield (%)ee (%)Reference
NaBH(OAc)₃DCE65–7590–95
NaBH₄MeOH50–6080–85
H₂/Pd-CEtOAc40–50N/A

Q. Table 2. Key NMR Assignments

Protonδ (ppm)MultiplicityAssignmentReference
H-12.8dd (J=6, 8)Cyclopropane CH₂
H-21.5mCyclobutyl CH
NH₃⁺8.2br sProtonated amine

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